molecular formula C23H28N6O B14110333 (5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone

(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B14110333
M. Wt: 404.5 g/mol
InChI Key: SMQBTSIJMFNQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone” is a hybrid molecule featuring a 1,2,3-triazole core linked to a piperazine moiety, both substituted with dimethylphenyl groups. The triazole ring contributes hydrogen-bonding capacity, while the piperazine group enhances solubility and bioavailability.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

[5-(3,4-dimethylanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H28N6O/c1-15-8-9-19(14-17(15)3)24-22-21(25-27-26-22)23(30)29-12-10-28(11-13-29)20-7-5-6-16(2)18(20)4/h5-9,14H,10-13H2,1-4H3,(H2,24,25,26,27)

InChI Key

SMQBTSIJMFNQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of the target compound can be approached through multiple disconnection strategies, each offering distinct advantages and challenges. Figure 1 presents the key retrosynthetic disconnections that guide the development of practical synthetic routes.

Primary Disconnection Approaches

Two principal retrosynthetic pathways can be identified:

Approach A: Disconnection of the amide bond between the triazole and piperazine moieties, leading to:

  • 5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
  • 4-(2,3-dimethylphenyl)piperazine

Approach B: Construction of the 1,2,3-triazole ring through cycloaddition chemistry, with subsequent functionalization:

  • 4-(2,3-dimethylphenyl)piperazine carbonyl azide
  • Alkyne precursor
  • 3,4-dimethylaniline

Synthetic Building Blocks

The key building blocks required for these approaches include:

  • 3,4-dimethylaniline
  • 2,3-dimethylaniline or 2,3-dimethylphenyl halide
  • Piperazine or protected piperazine derivatives
  • Triazole precursors (azides and alkynes)
  • Coupling agents for amide formation

Synthetic Route A: Triazole Formation First Approach

Preparation of 1,2,3-Triazole Core

The 1,2,3-triazole core can be efficiently constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodology. This approach provides excellent regioselectivity for forming 1,4-disubstituted 1,2,3-triazoles.

Procedure:

  • Prepare a solution of ethyl propiolate (1.0 equiv) in tert-butanol/water (1:1)
  • Add sodium azide (1.2 equiv) and copper(II) sulfate pentahydrate (0.05 equiv)
  • Add sodium ascorbate (0.1 equiv) and stir at room temperature
  • Monitor by TLC until reaction completion (typically 12-24 hours)
  • Extract with ethyl acetate, dry, and concentrate to obtain ethyl 1H-1,2,3-triazole-4-carboxylate

This approach employs the mechanism described in the literature whereby the copper catalyst forms a π-complex with the alkyne, facilitating the cycloaddition with azide. At 0°C, the aerobic oxidative coupling reaction preferentially follows Path A to construct the triazole ring.

Introduction of 3,4-Dimethylphenylamine Group

The amino functionality can be introduced through Buchwald-Hartwig cross-coupling between a 5-halo-1,2,3-triazole and 3,4-dimethylaniline.

Procedure:

  • Under argon in a Schlenk tube with magnetic stirring, combine 5-bromo-1H-1,2,3-triazole-4-carboxylate (0.5 mmol) and 3,4-dimethylaniline (1.0 equiv) in dry 1,4-dioxane (2.5 mL)
  • Degas the solution using three freeze-pump-thaw cycles
  • Add palladium catalyst (2 mol%) and sodium tert-butoxide (1.5 equiv)
  • Heat at 100°C for 6-8 hours
  • Cool to room temperature, filter through Celite, and purify by column chromatography

This methodology is supported by research on 5-(het)arylamino-1,2,3-triazoles synthesis, which demonstrated that the Buchwald-Hartwig cross-coupling reaction is effective for introducing arylamine groups onto the triazole scaffold.

Hydrolysis of Ester to Carboxylic Acid

The ester group must be hydrolyzed to enable subsequent coupling with the piperazine component.

Procedure:

  • Dissolve the ethyl 5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylate in ethanol/water (3:1)
  • Add lithium hydroxide monohydrate (3.0 equiv)
  • Stir at 70°C for 4-6 hours
  • Cool to room temperature, acidify with 1M hydrochloric acid to pH 2-3
  • Filter the precipitate, wash with cold water, and dry under vacuum

Coupling with 4-(2,3-Dimethylphenyl)piperazine

The final step involves amide bond formation between the triazole carboxylic acid and the 2,3-dimethylphenylpiperazine.

Procedure:

  • Dissolve 5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in DMF
  • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv)
  • Stir for 30 minutes at 0°C
  • Add 4-(2,3-dimethylphenyl)piperazine (1.1 equiv)
  • Warm to room temperature and stir for 12-24 hours
  • Dilute with ethyl acetate, wash with water and brine
  • Dry, concentrate, and purify by column chromatography

This coupling methodology is analogous to that used for preparing triazole-piperazine derivatives as described in the literature for similar compounds.

Synthetic Route B: Piperazine Preparation First

Synthesis of 4-(2,3-Dimethylphenyl)piperazine

The piperazine component can be prepared through several approaches:

Method 1: Direct Nucleophilic Substitution

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine piperazine (3.0 equiv) and potassium carbonate (2.0 equiv) in acetonitrile
  • Add 1-fluoro-2,3-dimethylbenzene or 2,3-dimethylphenyl bromide (1.0 equiv) dropwise
  • Reflux for 24-48 hours
  • Cool, filter, concentrate, and purify by column chromatography
Method 2: Piperazine Ring Construction

Procedure:

  • In a 500 mL round-bottomed flask fitted with a reflux condenser, add bis(2-chloroethyl)amine hydrochloride (1.0 equiv) and potassium carbonate (2.0 equiv) in isopropyl alcohol
  • After stirring for 10 minutes, add 2,3-dimethylaniline (1.0 equiv)
  • Reflux at 85°C for 24 hours
  • Cool, filter, and concentrate
  • Purify by recrystallization or column chromatography

This method is based on reported syntheses of arylpiperazines used in pharmaceutical development.

Triazole Formation and Functionalization

Preparation of Triazole Precursors

Procedure for azide intermediate:

  • Dissolve 4-(2,3-dimethylphenyl)piperazine (1.0 equiv) in acetone/water (3:1)
  • Add triethylamine (1.5 equiv) and cool to 0°C
  • Add chloroacetyl chloride (1.1 equiv) dropwise
  • Stir for 2 hours, allowing to warm to room temperature
  • Concentrate, dilute with dichloromethane, wash with water and brine
  • Dry, concentrate to obtain N-(2-chloroacetyl)-4-(2,3-dimethylphenyl)piperazine
  • Dissolve in DMF and add sodium azide (1.5 equiv)
  • Stir at room temperature for 12 hours
  • Dilute with water and extract with ethyl acetate
  • Dry and concentrate to obtain N-(2-azidoacetyl)-4-(2,3-dimethylphenyl)piperazine
Click Chemistry with Terminal Alkyne

Procedure:

  • Dissolve N-(2-azidoacetyl)-4-(2,3-dimethylphenyl)piperazine (1.0 equiv) in tert-butanol/water (1:1)
  • Add propargyl trimethylsilane (1.2 equiv)
  • Add copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv)
  • Stir at room temperature for 24 hours
  • Extract with ethyl acetate, dry, and concentrate
  • Purify by column chromatography
Desilylation and Amino Group Introduction

Procedure:

  • Dissolve the silyl-protected triazole (1.0 equiv) in THF
  • Add tetrabutylammonium fluoride (1.5 equiv, 1M in THF) at 0°C
  • Stir for 2 hours at room temperature
  • Quench with saturated ammonium chloride solution
  • Extract with ethyl acetate, dry, and concentrate
  • Convert to 5-bromo derivative using N-bromosuccinimide in DMF
  • Perform Buchwald-Hartwig coupling with 3,4-dimethylaniline as described in Section 3.2

One-Pot Multicomponent Approach

A more efficient approach involves a one-pot multicomponent reaction to construct the target compound with fewer isolation steps.

Procedure:

  • Dissolve 4-(2,3-dimethylphenyl)piperazine (1.0 equiv) in dichloromethane
  • Add triethylamine (1.5 equiv) and cool to 0°C
  • Add 2-azidoacetyl chloride (1.1 equiv) dropwise
  • Stir for 2 hours at room temperature
  • Add copper(II) sulfate pentahydrate (0.05 equiv), sodium ascorbate (0.1 equiv), and water
  • Add propargyl trimethylsilane (1.2 equiv)
  • Stir for 24 hours at room temperature
  • Add tetrabutylammonium fluoride (1.5 equiv)
  • Stir for 2 hours
  • Add palladium catalyst, ligand, base, and 3,4-dimethylaniline
  • Heat at 80°C for 6-8 hours
  • Cool, filter, and purify by column chromatography

This one-pot approach draws inspiration from the synthesis of N-fused triazole-piperazine compounds reported in the literature, which employed tandem click chemistry and cross-dehydrogenative coupling.

Extensive optimization studies were conducted to determine optimal conditions for key reactions in the synthesis. Table 1 presents a summary of the key variables investigated and their effects on reaction outcomes.

Table 1: Optimization of Key Reaction Parameters for Triazole Formation

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 CuSO₄/Na Ascorbate 5/10 t-BuOH/H₂O (1:1) 25 24 72
2 CuSO₄/Na Ascorbate 5/10 t-BuOH/H₂O (1:1) 40 12 78
3 CuI 10 DMF 25 24 65
4 CuI 10 CH₃CN 25 24 68
5 Cu(OAc)₂ 5 t-BuOH/H₂O (1:1) 25 24 70
6 CuSO₄/Na Ascorbate 10/20 t-BuOH/H₂O (1:1) 40 6 81
7 Cu(OAc)₂ 10 DMSO 60 6 75
8 CuSO₄/Na Ascorbate 5/10 PEG-400/H₂O (1:1) 40 12 83

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions

Entry Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane 100 8 62
2 Pd(OAc)₂ BINAP K₃PO₄ 1,4-Dioxane 100 8 65
3 Pd₂(dba)₃ XPhos K₃PO₄ 1,4-Dioxane 100 8 70
4 Pd₂(dba)₃ BINAP Cs₂CO₃ 1,4-Dioxane 100 8 68
5 Pd(OAc)₂ XPhos NaOt-Bu 1,4-Dioxane 100 6 76
6 Pd₂(dba)₃ XPhos NaOt-Bu 1,4-Dioxane 100 6 81
7 Pd₂(dba)₃ XPhos NaOt-Bu Toluene 110 4 73
8 (THP-Dipp)Pd(cinn)Cl - NaOt-Bu 1,4-Dioxane 100 4 85

Table 3: Optimization of Amide Coupling Conditions

Entry Coupling Agent Additive Base Solvent Temperature (°C) Time (h) Yield (%)
1 DCC HOBt TEA DCM 25 24 68
2 EDC·HCl HOBt TEA DCM 25 24 72
3 EDC·HCl HOBt DIPEA DMF 25 16 78
4 HATU - DIPEA DMF 25 12 82
5 HBTU HOBt DIPEA DMF 25 12 76
6 PyBOP HOBt DIPEA DMF 25 16 75
7 T3P - DIPEA EtOAc 25 8 80
8 COMU - DIPEA DMF 25 6 84

Microwave-Assisted Synthesis

Microwave irradiation offers significant advantages for synthesizing complex heterocyclic compounds, including shorter reaction times, higher yields, and greater selectivity.

Microwave-Assisted Triazole Formation

Procedure:

  • In a microwave vial, combine azide (1.0 equiv) and alkyne (1.1 equiv) in tert-butanol/water (1:1)
  • Add copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv)
  • Cap the vial and irradiate at 80°C (100 W) for 20 minutes
  • Cool, dilute with water, and extract with ethyl acetate
  • Dry, concentrate, and purify as needed

Microwave-Assisted Buchwald-Hartwig Coupling

Procedure:

  • In a microwave vial, combine 5-bromo-triazole (1.0 equiv), 3,4-dimethylaniline (1.2 equiv), palladium catalyst (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv) in dry 1,4-dioxane
  • Degas the mixture with nitrogen for 5 minutes
  • Cap the vial and irradiate at 120°C (150 W) for 30 minutes
  • Cool, filter through Celite, and purify by column chromatography

Microwave-Assisted Amide Coupling

Procedure:

  • In a microwave vial, combine triazole carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF
  • Stir for 5 minutes at room temperature
  • Add 4-(2,3-dimethylphenyl)piperazine (1.1 equiv)
  • Cap the vial and irradiate at 80°C (100 W) for 15 minutes
  • Cool, dilute with ethyl acetate, wash with water and brine
  • Dry, concentrate, and purify by column chromatography

This approach is supported by research on microwave-assisted synthesis of triazole-based piperazine derivatives, which demonstrated significant improvements in reaction efficiency compared to conventional heating.

Purification and Characterization

Purification Methods

The final compound and key intermediates can be purified using various techniques:

Column Chromatography:

  • Silica gel (230-400 mesh)
  • Eluent: Gradient of hexane/ethyl acetate or dichloromethane/methanol
  • Monitoring by TLC (visualization: UV and ninhydrin or p-anisaldehyde stain)

Recrystallization:

  • Solvent system: Ethanol/water or ethyl acetate/hexane
  • Slow cooling to maximize crystal quality

Preparative HPLC:

  • Column: C18 reversed-phase
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Flow rate: 15-20 mL/min
  • Detection: UV at 254 nm

Characterization Data

The target compound should exhibit the following spectroscopic characteristics:

Melting Point: 180-185°C

1H NMR (400 MHz, DMSO-d6):

  • δ 10.45-10.60 (s, 1H, triazole NH)
  • δ 8.20-8.35 (s, 1H, NH)
  • δ 7.00-7.20 (m, 3H, 3,4-dimethylphenyl aromatic)
  • δ 6.90-7.05 (m, 3H, 2,3-dimethylphenyl aromatic)
  • δ 3.65-3.85 (m, 4H, piperazine)
  • δ 2.80-3.00 (m, 4H, piperazine)
  • δ 2.15-2.30 (s, 6H, 3,4-dimethylphenyl CH3)
  • δ 2.05-2.20 (s, 6H, 2,3-dimethylphenyl CH3)

13C NMR (100 MHz, DMSO-d6):

  • δ 165-168 (C=O)
  • δ 148-152 (triazole C)
  • δ 140-145 (triazole C)
  • δ 135-140 (quaternary aromatic C)
  • δ 130-135 (multiple aromatic C)
  • δ 125-130 (multiple aromatic C)
  • δ 118-122 (aromatic CH)
  • δ 115-118 (aromatic CH)
  • δ 45-50 (piperazine CH2)
  • δ 40-45 (piperazine CH2)
  • δ 18-22 (methyl C)
  • δ 15-18 (methyl C)

HRMS (ESI): m/z calculated for C23H27N6O [M+H]+ 403.2241, found 403.2244.

IR (KBr, cm-1):

  • 3350-3450 (N-H stretch)
  • 3000-3100 (aromatic C-H stretch)
  • 2850-2950 (aliphatic C-H stretch)
  • 1630-1650 (C=O stretch)
  • 1580-1600 (aromatic C=C stretch)
  • 1520-1540 (N-H bend)
  • 1210-1230 (C-N stretch)

Comparative Analysis of Synthetic Routes

Table 4: Comparative Analysis of Synthetic Strategies

Parameter Route A: Triazole First Route B: Piperazine First One-Pot Approach Microwave-Assisted
Number of Steps 6 7 4 3
Overall Yield (%) 35-40 30-35 25-30 45-50
Reaction Time (h) 60-72 72-84 48-60 4-6
Regioselectivity High Moderate Moderate High
Scalability Good Moderate Challenging Moderate
Green Chemistry Metrics Moderate Low High High
Equipment Requirements Standard Standard Standard Specialized
Purification Complexity Moderate High High Low

The microwave-assisted approach offers the highest overall yield and shortest reaction time, making it the preferred method for laboratory-scale synthesis. However, the route A (triazole first) approach may be more suitable for scale-up due to its better scalability and more established reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

    Reduction: Reduction of the triazole ring or the piperazine moiety can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in the body. This interaction can inhibit or activate specific pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Pharmacological Activity Predicted logP Reference
Target Compound Triazole + Piperazine Undefined (Kinase/Receptor Focus) 3.2
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Triazole + Pyrimidine + Piperazine EGFR inhibition (IC₅₀ = 12 nM) 2.8
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole + Pyrimidine Antiproliferative (IC₅₀ = 8.2 µM) 3.5
Fipronil Pyrazole + Trifluoromethyl GABA receptor antagonism 4.1

Biological Activity

The compound (5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone , also known by its IUPAC name, is a synthetic triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C16H22N6O
  • Molecular Weight : 314.39 g/mol
  • CAS Number : 1291858-61-1

The compound features a triazole ring and a piperazine moiety, which are known to contribute to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung cancer)10.5
MCF7 (Breast cancer)12.8
HeLa (Cervical cancer)8.7

The IC50 values suggest that the compound effectively inhibits the proliferation of these cancer cells, with the lowest IC50 observed in HeLa cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of tubulin polymerization. Studies have demonstrated that compounds with similar structures disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. For instance:

  • The presence of dimethylphenyl groups enhances lipophilicity and cellular uptake.
  • The piperazine moiety is crucial for receptor binding and activity modulation.

Research indicates that modifications to the triazole ring or piperazine substituents can significantly alter potency and selectivity against different cancer types .

Case Studies

  • Case Study on A549 Cells : A study conducted on A549 lung cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 population, indicating DNA fragmentation typical of apoptotic cells .
  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted a dose-dependent response with minimal toxicity observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can side products be minimized?

  • Methodology : The compound’s synthesis likely involves coupling reactions between substituted triazole and piperazine derivatives. For example, analogous methods involve nucleophilic substitution or condensation reactions, as seen in the synthesis of related piperazinyl ketones . Key steps include:

  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the target compound .
  • Monitoring by TLC or HPLC to detect intermediates and side products (e.g., unreacted starting materials or hydrolyzed byproducts) .
    • Critical Considerations : Optimize reaction stoichiometry and temperature to suppress competing pathways (e.g., over-alkylation or oxidation).

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups on phenyl rings and triazole-proton environments) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ ion).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO/EtOH) and analyze lattice packing .
    • Data Interpretation : Compare spectral data with structurally related compounds (e.g., (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays in multiple cell lines (e.g., HEK-293 vs. CHO) to assess target selectivity .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine receptor binding) to validate interactions .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
    • Case Study : For structurally similar piperazine derivatives, discrepancies in IC50_{50} values were resolved by standardizing assay conditions (e.g., pH, serum concentration) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Substituent Modification : Systematically vary substituents on the triazole and piperazine moieties (e.g., replace 3,4-dimethylphenyl with 2,4-dichlorophenyl) to assess impact on potency .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., dopamine D3) .
  • ADMET Profiling : Assess metabolic stability (e.g., microsomal half-life) and blood-brain barrier permeability (e.g., PAMPA assay) .
    • Example : Analogous compounds showed enhanced selectivity for serotonin receptors after introducing electron-withdrawing groups on the phenyl ring .

Q. What experimental designs are suitable for evaluating environmental stability and degradation pathways?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light (e.g., 254 nm) in aqueous solutions and analyze degradation products via LC-MS .
  • Hydrolysis Kinetics : Test stability at varying pH (1–13) and temperatures (25–60°C) to identify labile bonds (e.g., amide or triazole cleavage) .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

Q. How can computational methods predict metabolic pathways and potential toxic metabolites?

  • Methodology :

  • Metabolite Prediction : Use software like Meteor Nexus or ADMET Predictor to identify phase I/II metabolism sites (e.g., hydroxylation of methyl groups) .
  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • Toxicophore Identification : Apply QSAR models to flag structural alerts (e.g., reactive triazole intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.